3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H3BrF6N2 and its molecular weight is 333.031. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
- A novel protocol for the synthesis of imidazo[1,2-a]pyridines utilizes Indium(III) bromide for a one-pot operation from 2-aminopyridine, aldehydes, and alkynes, showcasing the efficiency of InBr3 in activating both alkyne and imine components (B. Reddy et al., 2011).
- Ultrasound-promoted and Na2CO3-mediated regioselective bromination of imidazo[1,2-a]pyridines with pyridinium tribromide as a bromo source highlights a metal-free, energy-efficient synthesis approach, beneficial for environmental sustainability (Qing-wen Gui et al., 2020).
- The development of mono-, bis-, and tris-imidazolinium salts for in situ catalytic applications emphasizes the potential of imidazo[1,2-a]pyridine derivatives in facilitating CC bond formation in aqueous solutions, suggesting a versatile utility in organic synthesis (Hayati Türkmen et al., 2009).
Fluorination and Bromination Techniques
- A study on the regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions presents a method for introducing fluorine atoms into the molecule, expanding its application in pharmaceuticals due to the significance of fluorine in drug development (Ping Liu et al., 2015).
- The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases an efficient route for the bromination of this compound, enabling the further functionalization of the imidazo[1,2-a]pyridine core (Xiaoqiang Zhou et al., 2016).
Functionalization and Derivative Formation
- Direct methylation and trifluoroethylation of imidazole and pyridine derivatives, including imidazo[1,2-a]pyridines, provide a straightforward approach to generate a variety of room temperature ionic liquids (RTILs), indicating the chemical's versatility and potential in creating new ionic liquid forms (Jie Zhang et al., 2003).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it’s plausible that this compound may also target similar biochemical pathways.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets to exhibit significant activity against various diseases
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways . They have been recognized for their wide range of applications in medicinal chemistry, including significant activity against MDR-TB and XDR-TB
Result of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against various diseases
Properties
IUPAC Name |
3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGZSMJYAKOLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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